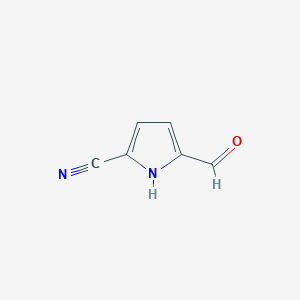
1-Methyl-piperidine-4-boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-4-boronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with boronic acid derivatives under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-piperidine-4-boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boronic derivatives.
Substitution: It can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters and acids.
Reduction: Various boronic derivatives.
Substitution: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
1-Methyl-piperidine-4-boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-piperidine-4-boronic acid hydrochloride involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki–Miyaura coupling reactions, it acts as a nucleophile, transferring its boron group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Another boronic acid derivative used in organic synthesis.
N-Boc-piperidine-4-boronic acid pinacol ester: A boronic ester used in various chemical reactions.
1-Methylpiperidine-4-carboxylic acid hydrochloride: A related compound with different functional groups and applications.
Uniqueness: 1-Methyl-piperidine-4-boronic acid hydrochloride is unique due to its specific structure, which allows it to participate effectively in Suzuki–Miyaura coupling reactions. Its stability and reactivity make it a valuable reagent in organic synthesis and biochemical research .
Properties
CAS No. |
28082-87-3 |
|---|---|
Molecular Formula |
C6H15BClNO2 |
Molecular Weight |
179.45 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H14BNO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6,9-10H,2-5H2,1H3;1H |
InChI Key |
AHZCHBKNWIYKMU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCN(CC1)C)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


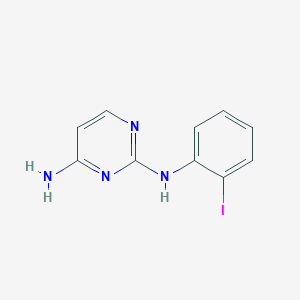
![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)
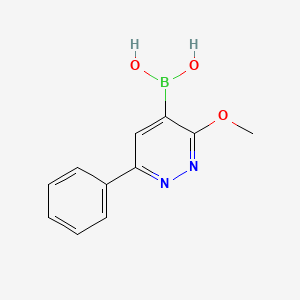
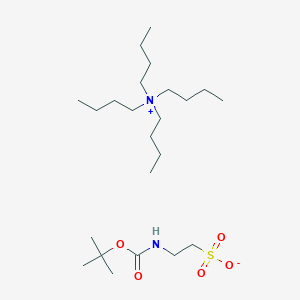
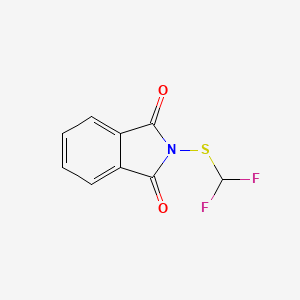
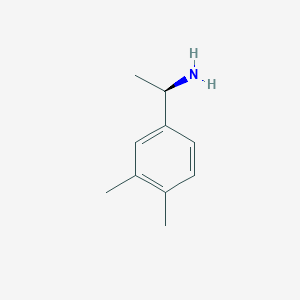
![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
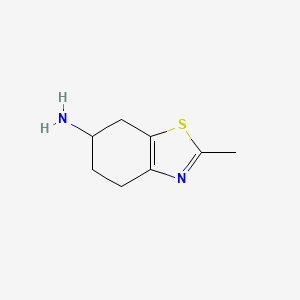
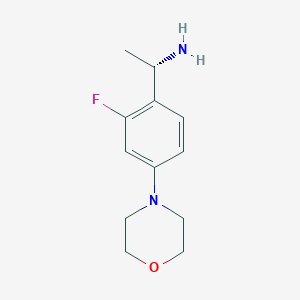
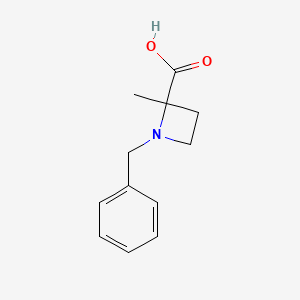
![Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-](/img/structure/B12283141.png)
